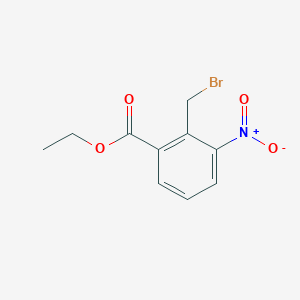

Ethyl 2-(bromomethyl)-3-nitrobenzoate

Description

Ethyl 2-(bromomethyl)-3-nitrobenzoate is a nitroaromatic ester featuring a bromomethyl (–CH2Br) substituent at the 2-position and a nitro (–NO2) group at the 3-position of the benzoate ring. This compound is characterized by its dual functionality: the bromomethyl group acts as a reactive site for nucleophilic substitution (e.g., alkylation), while the nitro group enhances electrophilic aromatic substitution reactions. Its applications likely span pharmaceutical intermediates, agrochemicals, and organocatalysis due to its reactive bromomethyl moiety .

Properties

CAS No. |

142314-71-4 |

|---|---|

Molecular Formula |

C10H10BrNO4 |

Molecular Weight |

288.09 g/mol |

IUPAC Name |

ethyl 2-(bromomethyl)-3-nitrobenzoate |

InChI |

InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-4-3-5-9(12(14)15)8(7)6-11/h3-5H,2,6H2,1H3 |

InChI Key |

OVQJORAXPFREGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of Ethyl 2-methyl-3-nitrobenzoate

The primary method for preparing this compound involves the bromination of ethyl 2-methyl-3-nitrobenzoate. This process is typically carried out using brominating agents such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a suitable solvent.

-

- N-bromosuccinimide (NBS)

- 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) — preferred for better selectivity and yield

-

- Acetonitrile is commonly used as the solvent for the bromination reaction.

-

- Azobisisobutyronitrile (AIBN) is added as a radical initiator to facilitate the bromination.

-

- Temperature range: 55 to 75 degrees Celsius

- Reaction time: Approximately 12 to 15 hours

- The reaction progress is monitored by thin-layer chromatography and high-performance liquid chromatography.

-

- After completion, acetonitrile is concentrated under vacuum (~80%) to obtain the crude brominated product.

- Water is added to precipitate the product, which is then isolated by filtration and drying.

This bromination method yields this compound with good purity and yield, suitable for further synthetic applications.

Reaction Scheme Summary

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Ethyl 2-methyl-3-nitrobenzoate, DBDMH or NBS, AIBN | Bromination in acetonitrile solvent at 55-75°C for 12-15 hours |

| 2 | Concentration of acetonitrile under vacuum | Removal of solvent to concentrate crude product |

| 3 | Addition of water | Precipitation of this compound |

| 4 | Filtration and drying | Isolation of pure brominated product |

Alternative Methods and Variations

While the above method is the most documented and industrially feasible, variations include:

- Use of different radical initiators or photochemical initiation for bromination.

- Alternative solvents such as dichloromethane or toluene, though acetonitrile remains preferred due to solubility and reaction efficiency.

- Temperature and time adjustments to optimize yield and minimize side reactions.

However, these alternatives are less common in industrial patents and literature focused on high-yield and scalable processes.

Analytical and Purification Techniques

-

- Thin-layer chromatography and high-performance liquid chromatography are standard for monitoring reaction progress and purity.

-

- Crude product is purified by recrystallization from solvents such as ethyl acetate or mixtures of dioxane and ethyl acetate to enhance purity and isolate polymorphic forms if necessary.

-

- Nuclear magnetic resonance spectroscopy, mass spectrometry, and powder X-ray diffraction are used for structural confirmation and purity assessment.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 2-methyl-3-nitrobenzoate |

| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (preferred), N-bromosuccinimide |

| Radical Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Acetonitrile |

| Temperature Range | 55-75 °C |

| Reaction Time | 12-15 hours |

| Monitoring Techniques | Thin-layer chromatography, High-performance liquid chromatography |

| Workup | Concentration under vacuum, water precipitation |

| Purification | Recrystallization from ethyl acetate or dioxane/ethyl acetate mixture |

| Yield | Good yield reported (exact yield varies by source) |

Research Findings and Industrial Relevance

- The bromination of ethyl 2-methyl-3-nitrobenzoate is a critical step in the synthesis of pharmaceutical intermediates, particularly for drugs like lenalidomide.

- The use of 1,3-dibromo-5,5-dimethylhydantoin in acetonitrile with AIBN provides a robust and scalable process with good selectivity and yield.

- The reaction conditions have been optimized to balance reaction time, temperature, and reagent equivalents to minimize by-products and maximize product purity.

- The process is well-documented in patent literature, indicating industrial feasibility and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)-3-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Reduction: The primary product is ethyl 2-(aminomethyl)-3-nitrobenzoate.

Scientific Research Applications

Ethyl 2-(bromomethyl)-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(bromomethyl)-3-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. Molecular targets and pathways depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Ethyl 2-Bromo-3-Nitrobenzoate (CAS 31706-23-7)

- Structure : Bromo (–Br) at 2-position, nitro at 3-position, ethyl ester.

- Molecular Formula: C9H8BrNO4; Molecular Weight: 274.07 .

- Key Differences : The absence of a methylene spacer between the bromine and aromatic ring reduces steric bulk but limits alkylation reactivity compared to the bromomethyl analog.

- Applications : Primarily used as a building block in Suzuki-Miyaura coupling reactions due to the bromo substituent’s compatibility with palladium catalysts .

Methyl 2-Bromo-3-Nitrobenzoate (CAS 5337-09-7)

- Structure : Methyl ester instead of ethyl; bromo at 2-position, nitro at 3-position.

- Molecular Formula: C8H6BrNO4; Molecular Weight: 260.04 .

- Key Differences: The smaller methyl ester group may enhance crystallinity but reduce solubility in non-polar solvents.

- Applications : Utilized in pharmaceutical synthesis where steric hindrance from larger esters is undesirable .

Ethyl 4-Nitrobenzoate Derivatives

- Examples : Ethyl 4-nitrobenzoylacetate, Ethyl 4-nitrocinnamate .

- Structure : Nitro group at the 4-position (para) instead of 3-position (meta).

- Key Differences : The para-nitro group creates a stronger electron-withdrawing effect, directing electrophilic substitution to the ortho and para positions. This contrasts with the meta-directing nitro group in the target compound.

- Applications : Para-nitro derivatives are common in dye synthesis and polymer precursors .

Amino-Substituted Analogs

- Example: Ethyl-2-[[(2′-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate .

- Structure: Amino (–NH–) group replaces bromomethyl at 2-position.

- Key Differences: The amino group enables hydrogen bonding and participation in condensation reactions, making it suitable for peptidomimetics or kinase inhibitors.

- Applications : Angiotensin II receptor antagonists in hypertension drugs .

Bromomethyl-Containing Aliphatic Esters

Chiral Nitro-Containing Esters

- Example: Ethyl (2R,3S)-2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate .

- Structure: Chiral centers at C2 and C3; nitro group on a butanoate chain.

- Key Differences : The stereochemistry enables enantioselective synthesis of natural products.

- Applications: Intermediates in organocatalytic asymmetric synthesis .

Comparative Data Table

*Assumed based on structural similarity to Ethyl 2-bromo-3-nitrobenzoate.

†Estimated from molecular formula.

Research Findings and Trends

- Reactivity : Bromomethyl-substituted compounds exhibit higher alkylation efficiency than bromo analogs due to the –CH2Br group’s mobility .

- Steric Effects : Ethyl esters generally offer better solubility in organic solvents compared to methyl esters, critical for reaction homogeneity .

- Electronic Effects : Meta-nitro groups (as in the target compound) deactivate the aromatic ring differently than para-nitro analogs, influencing electrophilic substitution patterns .

- Chiral Applications : Stereo-defined nitro esters (e.g., from ) highlight the growing demand for enantioselective intermediates in drug development .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(bromomethyl)-3-nitrobenzoate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via bromination or substitution reactions. One route involves reacting diazoacetate derivatives (e.g., Ethyl 2-diazoacetate) with brominated alkenes (e.g., 1-bromo-2-butene) under mild acidic conditions (pH 5–6) to introduce the bromomethyl group . Optimization includes controlling temperature (0–5°C) to minimize side reactions like cyclopropane byproduct formation . Another method uses nitrobenzyl precursors, where bromination is achieved with HBr/AcOH under reflux, followed by esterification . Key parameters for optimization:

Q. How can purity and structural integrity be confirmed during synthesis?

Methodological Answer:

Q. What are the primary applications of this compound in multi-step organic synthesis?

Methodological Answer: this compound serves as a key intermediate in synthesizing pharmaceutical precursors. For example:

- Antihypertensive agents : It is reduced to ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl)methylamino]benzoate using hydrazine hydrate/Pb/C, a critical step in angiotensin II receptor antagonist synthesis .

- Peptide mimetics : The bromomethyl group enables alkylation of amines or thiols in peptide coupling reactions .

Advanced Research Questions

Q. How can competing side reactions (e.g., cyclopropanation) be suppressed during synthesis?

Methodological Answer: Cyclopropane byproducts arise from unintended [2+1] cycloaddition between bromoalkenes and diazo intermediates. Mitigation strategies include:

- Low-temperature control : Maintain reaction temperatures below 5°C to slow cyclopropanation kinetics .

- Steric hindrance : Use bulky substituents (e.g., tert-butoxycarbonyl groups) on the benzene ring to block undesired ring closure .

- Computational modeling : DFT studies (B3LYP/6-31G*) predict transition states to identify optimal steric/electronic conditions .

Q. What analytical techniques resolve contradictions in nitro-group reactivity under varying conditions?

Methodological Answer: The nitro group’s electron-withdrawing nature affects bromomethyl reactivity. Conflicting data on nitration vs. bromination can be resolved via:

- Kinetic isotope effects (KIE) : Deuterium labeling studies differentiate electrophilic aromatic substitution (EAS) pathways.

- X-ray crystallography : Single-crystal structures (e.g., P2/c space group) confirm regioselectivity in nitrobenzyl derivatives .

- Reaction monitoring : In-situ IR spectroscopy tracks nitro-group vibrational modes (1520 cm for symmetric stretching) during reactions .

Q. How does stereoelectronic control influence functionalization of the bromomethyl group?

Methodological Answer: The C-Br bond’s polarization directs nucleophilic attacks. For example:

- S2 mechanisms : Steric hindrance from the nitro group favors backside displacement in non-polar solvents (e.g., THF).

- Radical pathways : Under UV light, bromine abstraction generates benzyl radicals, enabling C-C bond formation with alkenes (e.g., styrene derivatives) .

- Catalytic cross-coupling : Pd(0)/ligand systems (e.g., XPhos) mediate Suzuki-Miyaura reactions with arylboronic acids, retaining nitro-group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.